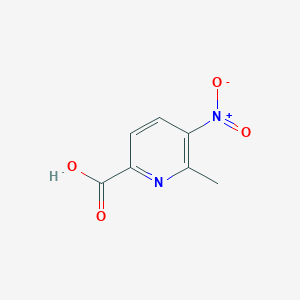
N-(2,5-dimethylphenyl)-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-4-ethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective insect repellents on the market. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-ethylbenzamide is not fully understood. It is believed to work by blocking the insect's ability to detect the presence of humans or animals. This compound may also act as an irritant to the insect, causing it to fly away.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be metabolized by the liver and excreted in the urine. This compound has also been shown to have a low toxicity in mammals, with no adverse effects observed at normal levels of exposure. However, this compound has been shown to be toxic to some aquatic organisms, such as fish and amphibians.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-4-ethylbenzamide is widely used in laboratory experiments as an insect repellent. It is effective at repelling a wide range of insects and is relatively easy to use. However, this compound can be toxic to some aquatic organisms, which may limit its use in certain experiments. Additionally, this compound may interfere with the behavior of some insects, which may affect the results of certain experiments.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-4-ethylbenzamide. One area of research is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of the ecological impact of this compound on aquatic organisms and other non-target species. Additionally, there is a need for more research on the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
N-(2,5-dimethylphenyl)-4-ethylbenzamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. The resulting compound is then reacted with 2,5-dimethyl aniline to form this compound. Other methods involve the reaction of 4-ethylbenzoic acid with oxalyl chloride or phosphorus pentachloride to form the corresponding acid chloride, which is then reacted with 2,5-dimethyl aniline to form this compound.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-ethylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. This compound works by interfering with the insect's ability to detect the presence of humans or animals. It does this by blocking the receptors on the insect's antennae that detect the presence of carbon dioxide and other chemicals emitted by humans and animals. This compound also acts as an irritant to the insect, causing it to fly away.
Properties
| 571174-68-0 | |
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-7-9-15(10-8-14)17(19)18-16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
HTHXIGCTNVELLA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


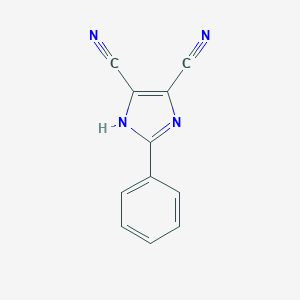

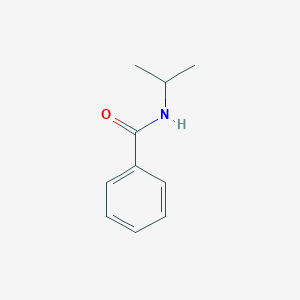
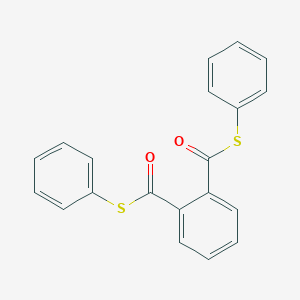
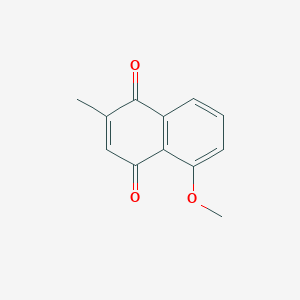
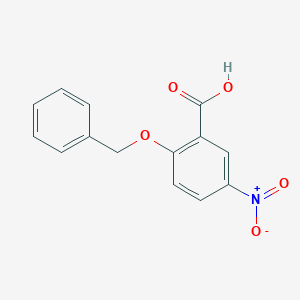
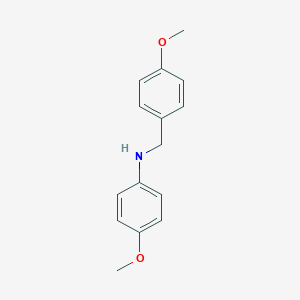
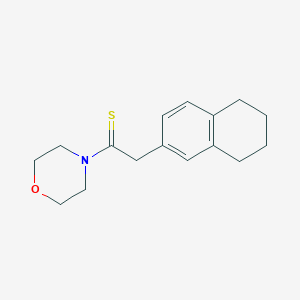


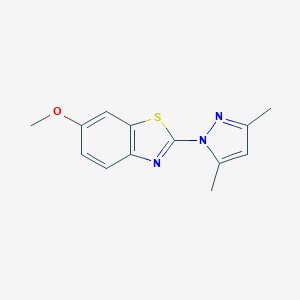
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
